

Unraveling "Awl 60": A Search for a Substance

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Compound of Interest		
Compound Name:	Awl 60	
Cat. No.:	B1665861	Get Quote

An in-depth search for a chemical compound or drug substance referred to as "Awl 60" has yielded no definitive identification. The term does not correspond to a recognized chemical entity in publicly available scientific and pharmaceutical databases. The search results for "Awl 60" are varied and do not point to a specific molecule for which solubility and stability data can be provided.

The inquiries have led to several unrelated interpretations of "Awl 60," including:

- Academic Word List (AWL): A collection of high-frequency academic words used in educational contexts.
- Product Identifiers: References to product codes, such as for lighting fixtures.
- Corporate Names: Association with corporate entities in financial news reports.
- Cell Lines: A potential but indirect link to the HL-60 leukemia cell line, a subject of biological research, though not a substance for solubility testing in this context.
- Pill Identification: A pill marked "L60" is identified as Latuda (lurasidone), a medication for which solubility and stability data would be extensive but is distinct from "Awl 60."

Without a clear and unambiguous identification of "Awl 60" as a specific chemical compound, it is not feasible to provide a detailed technical guide on its solubility and stability testing. The following sections, however, offer a generalized framework for such a guide, which would be populated with specific data should the identity of "Awl 60" be clarified.



A General Framework for Solubility and Stability Assessment

For any novel chemical entity, a thorough evaluation of its physicochemical properties is a cornerstone of the drug development process. This section outlines the typical methodologies and data presentation for solubility and stability testing.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive solubility profile is therefore essential.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

A common approach to determine solubility involves both kinetic and thermodynamic assessments.

- Kinetic Solubility: This is often determined using a high-throughput method. A concentrated stock solution of the compound (e.g., in DMSO) is added to an aqueous buffer at various pH levels. After a short incubation period, the resulting solution is filtered to remove any precipitate, and the concentration of the dissolved compound is measured, typically by UV-Vis spectroscopy or LC-MS.
- Thermodynamic Solubility: The "shake-flask" method is the gold standard. An excess of the solid compound is added to a series of buffers at different pH values. The suspensions are agitated at a constant temperature until equilibrium is reached (typically 24-72 hours). The concentration of the dissolved compound in the filtered supernatant is then determined by a validated analytical method like HPLC.

Data Presentation: Solubility Data

Quantitative solubility data is best presented in a tabular format for clear comparison.



Solvent/Medium	Temperature (°C)	Solubility (µg/mL)	Method
pH 1.2 (Simulated Gastric Fluid)	37	Data Not Available	Shake-Flask
pH 4.5 Acetate Buffer	25	Data Not Available	Shake-Flask
pH 6.8 (Simulated Intestinal Fluid)	37	Data Not Available	Shake-Flask
pH 7.4 Phosphate Buffer	25	Data Not Available	Shake-Flask
Water	25	Data Not Available	Shake-Flask
Ethanol	25	Data Not Available	Shake-Flask
DMSO	25	Data Not Available	Kinetic Assay

Stability Testing

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

- Methodology: The compound is subjected to a variety of stress conditions, including:
 - Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated.
 - Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.
 - Thermal Stress: The solid compound is heated to a high temperature (e.g., 60°C).
 - Photostability: The compound is exposed to light of a specified wavelength and intensity,
 as per ICH Q1B guidelines.



Analysis: Samples are withdrawn at various time points and analyzed by a stability-indicating
 HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation: Stability Data

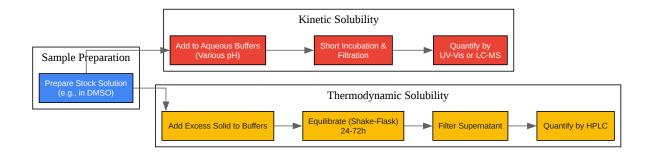
The results of stability studies are typically summarized in a table.

Stress Condition	Duration	Temperature (°C)	% Degradation	Major Degradants
0.1 N HCl	24 hours	60	Data Not Available	Data Not Available
0.1 N NaOH	24 hours	60	Data Not Available	Data Not Available
3% H ₂ O ₂	24 hours	25	Data Not Available	Data Not Available
Heat (Solid State)	7 days	80	Data Not Available	Data Not Available
Light (ICH Q1B)	10 days	25	Data Not Available	Data Not Available

Visualizing Experimental Workflows

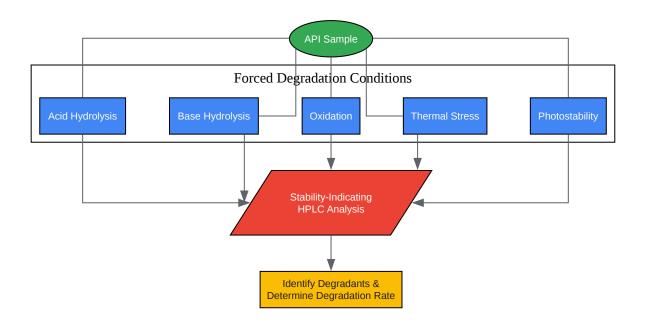
Diagrams are invaluable for illustrating complex experimental processes and logical flows in research.





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Caption: A generalized workflow for determining kinetic and thermodynamic solubility.



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Caption: A decision pathway for conducting forced degradation studies in stability testing.



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